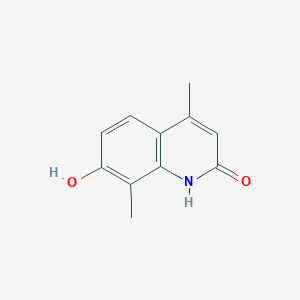

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

7-hydroxy-4,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-5-10(14)12-11-7(2)9(13)4-3-8(6)11/h3-5,13H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKDRTHLZVLFJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4,8-dimethylquinoline-2,7-diol with suitable reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines .

Scientific Research Applications

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

Key structural analogs and their properties are summarized below:

*Calculated from molecular formula C₉H₉NO₂.

Key Observations :

- Substituent Position: The 7-hydroxy group in the target compound distinguishes it from analogs like 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one, where the hydroxy group at position 6 may reduce steric hindrance for receptor binding .

- Ring Saturation: Tetrahydroquinolones (e.g., 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one) exhibit enhanced conformational flexibility and metabolic stability compared to dihydroquinolinones .

Biological Activity

7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, antiviral, and anti-inflammatory effects, supported by case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 177.20 g/mol. Its structure allows for interactions with various biological targets, contributing to its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action involves the inhibition of essential biosynthetic pathways.

Case Study: Antifungal Activity

In vitro studies showed that this compound inhibited the growth of Candida albicans with an IC50 value of 12.5 µM, comparable to established antifungal agents like fluconazole (IC50 = 10 µM) . The mechanism was attributed to the inhibition of HMG-CoA reductase, crucial for ergosterol biosynthesis in fungi.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | HMG-CoA reductase inhibition |

| Fluconazole | 10.0 | Ergosterol synthesis disruption |

Antiviral Properties

The compound has also been investigated for its antiviral potential. It was found to inhibit key host kinases involved in viral entry and replication processes.

Case Study: Antiviral Efficacy against Dengue Virus

In another study focusing on dengue virus (DENV), the compound exhibited significant antiviral activity with an EC50 of 5 µM. This effect was linked to its ability to inhibit AAK1-mediated endocytosis pathways crucial for DENV entry into cells.

| Compound | EC50 (µM) | Viral Target |

|---|---|---|

| This compound | 5.0 | AAK1 |

| Ribavirin | 4.0 | DENV replication |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases. Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity and leads to various biological effects such as:

- Antimicrobial Activity : Disruption of essential biosynthetic pathways.

- Antiviral Effects : Inhibition of viral proteins or host cell kinases involved in replication.

- Anti-inflammatory Properties : Modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-4,8-dimethyl-1,2-dihydroquinolin-2-one, and what methodological considerations are critical for reproducibility?

- Answer: The compound can be synthesized via cyclization of substituted anthranilic acid derivatives or through palladium-catalyzed coupling reactions. Key steps include regioselective hydroxylation at the 7-position and dimethylation at the 4- and 8-positions. Reagents such as POCl₃ for cyclization or microwave-assisted heating for improved yield are often employed. Reproducibility hinges on strict control of reaction conditions (e.g., temperature, solvent purity) and intermediate characterization using HPLC or NMR .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Answer: Structural validation typically involves a combination of - and -NMR to confirm substituent positions and hydrogen bonding patterns. Mass spectrometry (HRMS) is used to verify molecular weight, while X-ray crystallography may resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria). Comparative analysis against reference standards (e.g., CAS 54197-66-9 analogs) ensures batch consistency .

Q. What biological activities are associated with this compound, and how are these assays designed?

- Answer: Preliminary studies suggest antimicrobial and anti-inflammatory properties. Assays include in vitro bacterial inhibition (e.g., MIC determination via broth microdilution) and COX-2 enzyme inhibition. Positive controls (e.g., ibuprofen for COX-2) and dose-response curves (0.1–100 µM) are critical for validating activity. Solubility in DMSO/PBS mixtures must be optimized to avoid false negatives .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for scale-up?

- Answer: Yield optimization requires addressing steric hindrance from the 4,8-dimethyl groups. Catalytic systems like Pd(OAc)₂/Xantphos improve coupling efficiency, while flow chemistry reduces side reactions during cyclization. DoE (Design of Experiments) approaches can identify critical parameters (e.g., reaction time, catalyst loading). Purity ≥97% (via HPLC) is essential for pharmacological studies .

Q. How do researchers resolve contradictions in spectral data for dihydroquinolinone derivatives, such as unexpected downfield shifts in -NMR?

- Answer: Discrepancies often arise from dynamic tautomerism or solvent-dependent conformational changes. Variable-temperature NMR (VT-NMR) can elucidate equilibrium shifts, while deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may stabilize specific tautomers. Computational modeling (DFT) of chemical shifts provides additional validation .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound analogs?

- Answer: SAR studies involve systematic substitution at the 3-, 5-, and 6-positions. For example, introducing electron-withdrawing groups (e.g., -NO₂) at position 5 enhances antimicrobial activity. Parallel synthesis and high-throughput screening (384-well plates) enable rapid evaluation. QSAR models incorporating Hammett constants or logP values further guide design .

Q. How are data reproducibility challenges addressed in pharmacological studies of this compound?

- Answer: Reproducibility requires rigorous analytical validation (e.g., USP/Ph. Eur. guidelines for HPLC). Batch-to-batch variability is minimized via standardized purification protocols (e.g., flash chromatography with silica gel 60). Collaborative studies across labs using blinded samples help identify confounding factors (e.g., solvent residues) .

Q. What emerging applications of this compound are being explored beyond traditional bioactivity?

- Answer: Recent work investigates its role as a ligand in metal-organic frameworks (MOFs) for catalytic applications. Computational docking studies suggest potential in targeting kinase enzymes (e.g., EGFR mutants). Synchrotron-based XAS (X-ray absorption spectroscopy) is used to study coordination chemistry .

Methodological Notes

- Data Contradiction Analysis: Cross-validate conflicting results using orthogonal techniques (e.g., IR + NMR + XRD) and replicate experiments with independent synthetic batches.

- Experimental Design: Prioritize factorial designs to evaluate interactions between substituents and reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.